molecular formula C9H12N2O2 B7840490 Methyl (S)-2-amino-3-(pyridin-3-yl)propanoate

Methyl (S)-2-amino-3-(pyridin-3-yl)propanoate

Cat. No. B7840490
M. Wt: 180.20 g/mol
InChI Key: JQPVBKDLAQDFFY-QMMMGPOBSA-N
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Description

Methyl (S)-2-amino-3-(pyridin-3-yl)propanoate is a useful research compound. Its molecular formula is C9H12N2O2 and its molecular weight is 180.20 g/mol. The purity is usually 95%.
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Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for Methyl (S)-2-amino-3-(pyridin-3-yl)propanoate involves the conversion of commercially available starting materials into the desired product through a series of chemical reactions.

Starting Materials
Methyl acrylate, Pyridine-3-carboxaldehyde, Lithium aluminum hydride, Sodium borohydride, Lithium hydroxide, Hydrochloric acid, Sodium hydroxide, Ethanol, Diethyl ether, Wate

Reaction
Step 1: Condensation of Methyl acrylate and Pyridine-3-carboxaldehyde in the presence of Lithium hydroxide to form Methyl 3-(pyridin-3-yl)acrylate, Step 2: Reduction of Methyl 3-(pyridin-3-yl)acrylate with Sodium borohydride to form Methyl (S)-3-(pyridin-3-yl)propanoate, Step 3: Reduction of Methyl (S)-3-(pyridin-3-yl)propanoate with Lithium aluminum hydride to form Methyl (S)-2-amino-3-(pyridin-3-yl)propanoate, Step 4: Purification of the product through acid-base extraction using Hydrochloric acid and Sodium hydroxide, followed by recrystallization from Ethanol and Diethyl ether to obtain the final product

properties

IUPAC Name

methyl (2S)-2-amino-3-pyridin-3-ylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-13-9(12)8(10)5-7-3-2-4-11-6-7/h2-4,6,8H,5,10H2,1H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQPVBKDLAQDFFY-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CN=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC1=CN=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (S)-2-amino-3-(pyridin-3-yl)propanoate

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